Azacyclonol

Psychopharmacology Structural Isomerism Behavioral Pharmacology

Azacyclonol (γ-pipradol) is the irreplaceable parent structure of fexofenadine and terfenadine, and a unique CNS depressant positional isomer of pipradrol. Source it as a direct precursor for patentable API synthetic routes, a critical reference standard for forensic LC-MS differentiation from pipradrol, or a precise biomarker for CYP3A4 activity in terfenadine metabolism studies. Its distinct metabolic identity and historical antipsychotic profile make it essential for comparative psychotropic research.

Molecular Formula C18H21NO
Molecular Weight 267.4 g/mol
CAS No. 115-46-8
Cat. No. B1665903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzacyclonol
CAS115-46-8
Synonymsazacyclonol
azacyclonol hydrochloride
Molecular FormulaC18H21NO
Molecular Weight267.4 g/mol
Structural Identifiers
SMILESC1CNCCC1C(C2=CC=CC=C2)(C3=CC=CC=C3)O
InChIInChI=1S/C18H21NO/c20-18(15-7-3-1-4-8-15,16-9-5-2-6-10-16)17-11-13-19-14-12-17/h1-10,17,19-20H,11-14H2
InChIKeyZMISODWVFHHWNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility>40.1 [ug/mL] (The mean of the results at pH 7.4)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Azacyclonol (CAS 115-46-8): Baseline Pharmacological and Chemical Characteristics


Azacyclonol (γ-pipradol) is a piperidine-based diphenylmethanol derivative and the parent structure of the antihistamines fexofenadine and terfenadine, the latter of which produces azacyclonol as a major active metabolite [1]. Originally introduced as an ataractic agent for the mitigation of hallucinations in psychotic individuals, it exhibits CNS depressant properties, ganglionic blocking activity, and M3 muscarinic acetylcholine receptor ligand behavior [2].

Why Generic Substitution of Azacyclonol Fails: Structural Isomerism and Metabolic Divergence


Azacyclonol presents a high barrier to substitution due to its unique structural and metabolic identity. As a positional isomer of the psychostimulant pipradrol, its distinct pharmacological profile precludes simple interchangeability; it is a CNS depressant rather than a stimulant [1]. Furthermore, as a specific, minor metabolite of terfenadine generated via CYP3A4, its formation and clearance are distinct from the major alcohol metabolite, and it is not produced by all analogs . Lastly, as the direct chemical precursor to fexofenadine, any substitution in that synthetic pathway would break a well-defined industrial process [2].

Azacyclonol vs. Comparators: A Quantitative Evidence Guide for Scientific Selection


Divergent CNS Activity: Depressant vs. Stimulant Compared to Positional Isomer Pipradrol

Azacyclonol (γ-pipradol) and pipradrol (α-pipradol) are positional isomers, yet they display opposite behavioral profiles. Azacyclonol acts as a mild CNS depressant, while pipradrol is a known psychostimulant. This differentiation is supported by studies showing azacyclonol antagonizes hyperactivity induced by various stimulants, including pipradrol itself, in mice [1]. This functional opposition confirms that these isomers are not interchangeable in research or therapeutic contexts.

Psychopharmacology Structural Isomerism Behavioral Pharmacology

Metabolic Fate Divergence: Minor CYP3A4 Metabolite of Terfenadine with a Defined Formation Ratio

Azacyclonol is one of two primary CYP3A4-mediated metabolites of terfenadine. Quantitatively, it is the minor metabolite, with the formation of the acid metabolite (terfenadine carboxylate) occurring at a rate approximately 9 times faster. This results in a net product ratio (acid metabolite : azacyclonol) of approximately 2:1 [1]. This quantifiable difference in metabolic fate is critical for understanding the disposition of the parent drug.

Drug Metabolism CYP3A4 Pharmacokinetics

Clinical Efficacy in Schizophrenia: Differential Response by Subtype Compared to Reserpine and Chlorpromazine

In a comparative clinical evaluation of chronic psychotic patients, the efficacy of azacyclonol was assessed against reserpine and chlorpromazine across different diagnostic subtypes. The analysis indicated a differential response: for hebephrenic and hebephreno-catatonic patients, reserpine was most effective, azacyclonol was intermediate, and chlorpromazine was least effective [1]. This provides a specific, albeit historical, clinical context for azacyclonol's use.

Clinical Psychiatry Schizophrenia Comparative Efficacy

Analytical Differentiation: Unique Chromatographic Separation from Structural Isomer Pipradrol via LC-MS

Azacyclonol and pipradrol, as structural isomers, present a significant analytical challenge. They can be reliably differentiated and quantified using optimized liquid chromatography–mass spectrometry (LC-MS). A validated method using a Poroshell C18 column with an acetonitrile and 0.1% acetic acid mobile phase gradient was required to achieve baseline separation of these two isomers in human urine samples [1]. This analytical distinction is crucial for both clinical and forensic applications.

Analytical Chemistry Forensic Toxicology Bioanalysis

Recommended Scientific and Industrial Application Scenarios for Azacyclonol


Historical and Comparative Studies in Psychopharmacology

Procure azacyclonol for comparative studies evaluating the clinical efficacy of early antipsychotic agents. Its unique intermediate efficacy profile in specific schizophrenia subtypes, as compared to reserpine and chlorpromazine, makes it a valuable reference compound for understanding the evolution of psychotropic therapies [1].

Analytical Method Development and Forensic Toxicology

Use azacyclonol as a reference standard for the development and validation of LC-MS methods aimed at differentiating it from its structural isomer, pipradrol. The compound is essential for calibrating analytical systems in forensic toxicology and clinical laboratories to ensure accurate identification of the parent drugs (fexofenadine, terfenadine, pipradrol) [2].

Metabolic Pathway Studies of Antihistamine Pro-Drugs

Employ azacyclonol as a key analyte in in vitro metabolism studies of terfenadine to investigate CYP3A4 activity. Its distinct and quantifiable formation rate as a minor metabolite (compared to the major acid metabolite) provides a precise biomarker for hepatic CYP3A4 function [3].

Chemical Synthesis and Process Development

Source azacyclonol as the direct precursor or key intermediate in the synthesis of fexofenadine hydrochloride. As the parent structure, it is an essential starting material for developing and optimizing alternative, patentable synthetic routes to the active pharmaceutical ingredient [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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